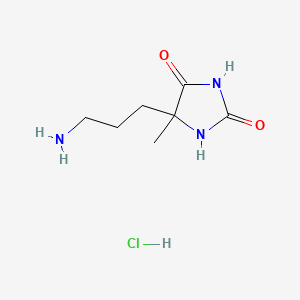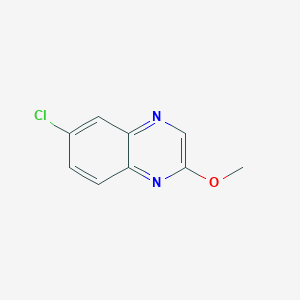![molecular formula C16H20N4S B13452648 [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is a complex organic compound that features both thiazole and benzodiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Moiety: Starting with 2-methylthiazole, the compound undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Benzodiazole Moiety: 1-methyl-1H-1,3-benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and formic acid.
Coupling Reaction: The final step involves coupling the thiazole and benzodiazole moieties through a nucleophilic substitution reaction, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole or benzodiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1H-1,3-benzodiazol-2-yl)ethyl]amine: Lacks the methyl group on the benzodiazole ring.
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine: Has a different alkyl group on the benzodiazole ring.
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]amine: Contains a longer alkyl chain on the benzodiazole ring.
Uniqueness
The uniqueness of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine lies in its specific combination of thiazole and benzodiazole moieties, along with the particular alkyl groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H20N4S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-(1-methylbenzimidazol-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C16H20N4S/c1-11(17-9-8-13-10-21-12(2)18-13)16-19-14-6-4-5-7-15(14)20(16)3/h4-7,10-11,17H,8-9H2,1-3H3 |
Clé InChI |
HETDHJGZXWYDPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CCNC(C)C2=NC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)



![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)


![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
